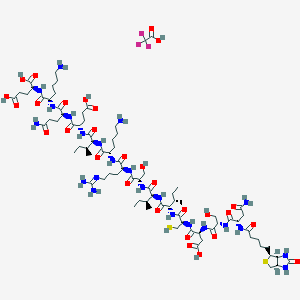
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders . The epitope identified by the antibody A8 lies within the 1-6 region of Aβ . The antibody displays high affinity for soluble Aβ42 oligomers in the molecular weight range of 16.5-25 kDa .
Molecular Structure Analysis
The molecular weight of Acetyl-Amyloid β-Protein (1-6) amide is 814.85 . Its chemical formula is C₃₅H₅₀N₁₂O₁₁ . The one-letter code for this compound is Ac-DAEFRH-NH₂ .Physical And Chemical Properties Analysis
The salt form of Acetyl-Amyloid β-Protein (1-6) amide is Trifluoroacetate . The compound should be stored at temperatures below -15°C .科学的研究の応用
Biomedical Applications
Amyloid proteins, including Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate, have been linked to the pathogenesis of several diseases, including Alzheimer’s disease . However, they also have a range of functional roles that are physiologically important in humans . The unique characteristics of amyloids provide new opportunities for engineering innovative materials with biomedical applications .
Alzheimer’s Disease Therapy
Amyloid β-protein is the main component of neuritic plaques in Alzheimer’s disease (AD), and its accumulation has been considered as the molecular driver of Alzheimer’s pathogenesis and progression . Amyloid β-based therapy for AD has been a major focus of research, with recent successes in targeted trials .
Synaptic Vesicle Release Inhibition
A 17-amino acid APP peptide, which includes Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate, has been found to mimic the effects of sAPP on GABABR1a-dependent inhibition of synaptic vesicle release . This suggests potential applications in the regulation of neuronal activity.
Drug Delivery Vehicle
Amyloid fibrils, including those formed by Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate, have been used in combination with carboxymethyl cellulose as a drug delivery vehicle . This application takes advantage of the unique properties of amyloid fibrils, such as their stability and ability to self-assemble.
Sensor for Amyloid Diseases
Amyloids have been used in the development of metal–organic frameworks (MOFs) as sensors for amyloid diseases . This application leverages the specific interactions between amyloids and certain metals.
Membrane Formation
Amyloids have been used in the formation of membranes for various applications, including packaging and healthcare . The self-assembling properties of amyloids make them suitable for this purpose.
Nanosensor Applications
The unique properties of amyloids, including their ability to form nanoscale structures, have been exploited in the development of nanosensors . These sensors can be used for a variety of applications, including the detection of specific molecules.
Innovative Medicine Solutions
The unique characteristics of amyloids provide new opportunities for engineering innovative medicine solutions . This includes the development of new therapeutic strategies and the design of novel drug delivery systems .
作用機序
Target of Action
The primary target of Acetyl-Amyloid β-Protein (1-6) amide is the Amyloid-β . This compound is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders .
Mode of Action
The compound interacts with its target, Amyloid-β, through a potential copper (II) binding site . This interaction can lead to changes in the structure and function of Amyloid-β, which is a key protein involved in the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
It is known that the compound interacts with amyloid-β, a protein that plays a crucial role in the development of alzheimer’s disease . This interaction could potentially affect various biochemical pathways related to neuronal signaling and the pathogenesis of Alzheimer’s disease .
Result of Action
It is known that the compound interacts with amyloid-β, potentially affecting its structure and function . This could have implications for the development and progression of Alzheimer’s disease .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEBFPCQWKAYRW-UOKHOFNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51F3N12O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)
![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)








